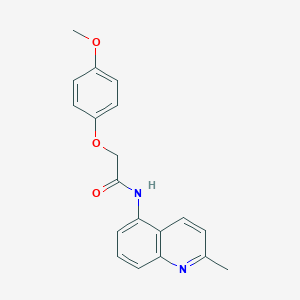

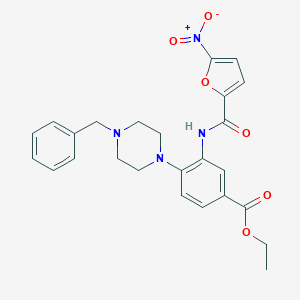

![molecular formula C23H21N3O6 B277976 3,4,5-trimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B277976.png)

3,4,5-trimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,4,5-trimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide, also known as TDP-43 inhibitor, is a chemical compound that has been studied for its potential therapeutic applications in neurodegenerative diseases.

作用機序

3,4,5-trimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide inhibitor works by binding to the C-terminal domain of 3,4,5-trimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide and preventing its abnormal aggregation. This leads to the restoration of normal RNA processing and transport in neurons. 3,4,5-trimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide inhibitor has also been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in ALS and FTD models, suggesting that it has additional neuroprotective effects.

Biochemical and Physiological Effects:

3,4,5-trimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide inhibitor has been shown to reduce the aggregation of 3,4,5-trimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide and improve the survival of neurons in cell culture and animal models of ALS and FTD. It has also been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in these models. In addition, 3,4,5-trimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide inhibitor has been shown to improve the motor function and increase the lifespan of ALS and FTD models.

実験室実験の利点と制限

One advantage of 3,4,5-trimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide inhibitor is its specificity for 3,4,5-trimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide, which reduces the risk of off-target effects. Another advantage is its ability to penetrate the blood-brain barrier, which allows it to reach the brain and exert its therapeutic effects. However, one limitation of 3,4,5-trimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide inhibitor is its relatively low potency, which may require higher doses for therapeutic efficacy. Another limitation is the lack of clinical data on its safety and efficacy in humans.

将来の方向性

For 3,4,5-trimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide inhibitor include the optimization of its potency and pharmacokinetic properties, the development of more efficient synthesis methods, and the evaluation of its safety and efficacy in clinical trials. Other potential future directions include the investigation of its therapeutic potential in other neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, and the exploration of its mechanism of action at the molecular level.

Conclusion:

3,4,5-trimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide inhibitor is a promising chemical compound that has been studied for its potential therapeutic applications in neurodegenerative diseases. Its ability to reduce the aggregation of 3,4,5-trimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide and improve the survival of neurons in cell culture and animal models of ALS and FTD makes it a potential candidate for drug development. However, further research is needed to optimize its potency and pharmacokinetic properties, evaluate its safety and efficacy in clinical trials, and explore its mechanism of action at the molecular level.

合成法

The synthesis method of 3,4,5-trimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide inhibitor involves several steps, including the preparation of 2-methoxy-5-(2-nitrophenyl)oxazole, the reduction of the nitro group to an amine, and the coupling of the amine with 3,4,5-trimethoxybenzoyl chloride. The final product is obtained by reacting the resulting intermediate with 2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-amine.

科学的研究の応用

3,4,5-trimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide inhibitor has been studied for its potential therapeutic applications in neurodegenerative diseases, particularly in amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD). 3,4,5-trimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is a protein that plays a crucial role in RNA processing and transport in neurons. Its abnormal aggregation has been linked to the pathogenesis of ALS and FTD. 3,4,5-trimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide inhibitor has been shown to reduce the aggregation of 3,4,5-trimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide and improve the survival of neurons in cell culture and animal models of ALS and FTD.

特性

製品名 |

3,4,5-trimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide |

|---|---|

分子式 |

C23H21N3O6 |

分子量 |

435.4 g/mol |

IUPAC名 |

3,4,5-trimethoxy-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide |

InChI |

InChI=1S/C23H21N3O6/c1-28-16-8-7-13(23-26-21-17(32-23)6-5-9-24-21)10-15(16)25-22(27)14-11-18(29-2)20(31-4)19(12-14)30-3/h5-12H,1-4H3,(H,25,27) |

InChIキー |

QYVQXMSJVMXAFT-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |

正規SMILES |

COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-chloro-4-methoxybenzamide](/img/structure/B277894.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-chlorobenzamide](/img/structure/B277895.png)

![2-(4-bromophenoxy)-2-methyl-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}propanamide](/img/structure/B277897.png)

![N-[(2-chloropyridin-3-yl)carbamothioyl]-4-propoxybenzamide](/img/structure/B277905.png)

![N-(4-methyl-3-{[(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B277907.png)

![3,4-dimethoxy-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B277912.png)

![N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-methylbutanamide](/img/structure/B277914.png)

![Methyl 3-[(4-methylbenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B277918.png)